molecular formula C13H9BrClNO3 B1380001 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene CAS No. 1403483-74-8

1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene

Cat. No.: B1380001
CAS No.: 1403483-74-8
M. Wt: 342.57 g/mol
InChI Key: RFUOKCSSXNEZBW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, chloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-(Benzyloxy)-5-bromo-4-chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like concentrated acids.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo and chloro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous or alkaline medium.

Major Products Formed

    Reduction: 1-(Benzyloxy)-5-bromo-4-chloro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzaldehyde or 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzoic acid.

Scientific Research Applications

1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-bromo-2-nitrobenzene: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-(Benzyloxy)-5-chloro-2-nitrobenzene: Lacks the bromo substituent, leading to differences in its chemical behavior.

    1-(Benzyloxy)-2-nitrobenzene: Lacks both bromo and chloro substituents, resulting in distinct chemical and biological properties.

Uniqueness

1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro, bromo, chloro) and electron-donating (benzyloxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.

Biological Activity

1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H9BrClN2O3\text{C}_{13}\text{H}_{9}\text{BrClN}_2\text{O}_3
  • Molecular Weight : 325.58 g/mol
  • Chemical Class : Nitrobenzene derivative

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. Notably, it has been tested against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6aBacillus subtilis0.85 µg/mL
6bMycobacterium tuberculosis0.918 µg/mL
6dEscherichia coli1.343 µg/mL
6iStaphylococcus aureus1.309 µg/mL

These results indicate that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis and other pathogenic bacteria.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that several derivatives possess selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
6aHeLa (cervical cancer)<1
6bMCF-7 (breast cancer)<1
6dA549 (lung cancer)<1

These findings suggest that the structural modifications in the nitrobenzene derivatives can enhance their selectivity and potency against cancer cells.

Case Studies

A notable study involved the synthesis of several derivatives based on the core structure of this compound through a series of reactions including Staudinger ketene-imine cycloaddition. The resulting compounds were screened for their biological activity, revealing a strong correlation between structural features and biological efficacy.

Study Example: Synthesis and Evaluation of Derivatives

In a study published in PMC, researchers synthesized ten derivatives from the parent compound. Each derivative was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The results demonstrated that modifications at specific positions on the phenyl ring significantly influenced the biological activity:

  • Compound with Methoxy Group : Enhanced activity with an IC50 value of 0.918 µg/mL.
  • Bulky Substituents : Reduced activity observed with IC50 values exceeding 1 µg/mL for compounds with larger substituents such as benzyloxy groups.

Properties

IUPAC Name

1-bromo-2-chloro-4-nitro-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO3/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUOKCSSXNEZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219213
Record name Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-74-8
Record name Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-chloro-4-nitro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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